Array ( [bid] => 15533967 ) Buy Ethyl 4-chloro-3-fluoro-2-methoxybenzoate

Ethyl 4-chloro-3-fluoro-2-methoxybenzoate

Catalog No.
S16153512
CAS No.
M.F
C10H10ClFO3
M. Wt
232.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-chloro-3-fluoro-2-methoxybenzoate

Product Name

Ethyl 4-chloro-3-fluoro-2-methoxybenzoate

IUPAC Name

ethyl 4-chloro-3-fluoro-2-methoxybenzoate

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

InChI

InChI=1S/C10H10ClFO3/c1-3-15-10(13)6-4-5-7(11)8(12)9(6)14-2/h4-5H,3H2,1-2H3

InChI Key

DLHZGAVIESBGNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)F)OC

Ethyl 4-chloro-3-fluoro-2-methoxybenzoate is an organic compound characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to a benzoate structure. Its molecular formula is C10H10ClFO2C_{10}H_{10}ClFO_2. This compound belongs to the class of benzoates, which are esters derived from benzoic acid. The specific arrangement of substituents on the aromatic ring significantly influences its chemical behavior and potential applications in various fields, including pharmaceuticals and agrochemicals.

  • Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.
  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
  • Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound's reactivity and properties.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
  • Hydrolysis: Hydrochloric acid or sodium hydroxide under acidic or basic conditions.
  • Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

The biological activity of ethyl 4-chloro-3-fluoro-2-methoxybenzoate is an area of ongoing research. Compounds with similar structures often exhibit significant pharmacological properties. Preliminary studies suggest that this compound may possess antimicrobial and anti-inflammatory activities, making it a candidate for further investigation in drug development .

The synthesis of ethyl 4-chloro-3-fluoro-2-methoxybenzoate typically involves:

  • Esterification: The reaction between 4-chloro-3-fluoro-2-methoxybenzoic acid and ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
  • Reflux Conditions: The reaction is generally conducted under reflux to ensure complete conversion of the acid to the ester.

In industrial settings, continuous flow reactors may be employed to enhance yield and efficiency through precise control of reaction parameters.

Ethyl 4-chloro-3-fluoro-2-methoxybenzoate finds applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agrochemicals: Potential use in developing herbicides or pesticides due to its unique chemical properties.
  • Material Science: May be utilized in creating advanced materials with specific functional characteristics .

Interaction studies focus on the reactivity of ethyl 4-chloro-3-fluoro-2-methoxybenzoate with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthesizing more complex molecules. The presence of the fluoro group enhances electrophilic character, facilitating reactions that could lead to derivatives with improved biological activity or material properties.

Ethyl 4-chloro-3-fluoro-2-methoxybenzoate can be compared with several similar compounds based on their structural features and unique properties:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-bromo-3-fluoro-2-methoxybenzoateBromine instead of chlorineDifferent electronic effects affecting reactivity
Ethyl 4-chloro-3-methoxybenzoateLacks fluorine substituentVarying reactivity due to absence of fluorine
Ethyl 4-fluoro-3-methoxybenzoateLacks chlorine substituentDifferent halogen properties affecting reactivity
Ethyl 4-chloro-2-fluoro-3-methoxybenzoateDifferent position of substituentsInfluences chemical behavior and potential applications

The uniqueness of ethyl 4-chloro-3-fluoro-2-methoxybenzoate lies in its specific arrangement of substituents, which influences its reactivity and applications in various

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

232.0302500 g/mol

Monoisotopic Mass

232.0302500 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

Explore Compound Types